molecular formula C13H15N3O5S2 B2386270 ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate CAS No. 899734-63-5

ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate

Cat. No.: B2386270
CAS No.: 899734-63-5
M. Wt: 357.4
InChI Key: UEIZFUXSPAMZDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzothiazoles were synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole without using any catalyst .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring is known to exhibit various tautomeric forms and can give rise to benzo derivatives .


Chemical Reactions Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring is known to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this ring is influenced by many functional groups attached to it .

Scientific Research Applications

Synthesis of Novel Heterocycles

The compound has been used as a precursor in the synthesis of innovative heterocycles, incorporating a thiadiazole moiety. These heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others, were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing its utility in developing potential insecticides (Fadda et al., 2017).

Antimicrobial Applications

Research into the synthesis and evaluation of formazans from Mannich base of thiadiazole derivatives as antimicrobial agents reveals the potential of such compounds in combating microbial infections. These studies involve the creation of compounds with moderate antimicrobial activity, highlighting the compound's relevance in medicinal chemistry (Sah et al., 2014).

Biological Activity Exploration

The exploration of biological activities, such as antiplatelet, anticoagulation, antioxidant, and anti-inflammatory properties, has been conducted on related compounds. This research identifies promising compounds exhibiting antiplatelet and antioxidant properties, underlining the therapeutic potential of derivatives (Gurevich et al., 2020).

Efficient Synthesis Techniques

Studies have also focused on developing efficient synthesis techniques for related compounds, demonstrating the compound's versatility in organic synthesis. For instance, the one-pot, four-component tandem reaction provides rapid access to highly functionalized thiazines, showcasing a methodological advancement in chemical synthesis (Indumathi et al., 2007).

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is part of this compound, has been the subject of various research studies due to its wide range of biological activities . Future research may focus on exploring these activities further and developing new compounds with improved efficacy and safety profiles.

Properties

IUPAC Name

ethyl 2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S2/c1-2-21-12(18)7-14-11(17)8-22-13-15-9-5-3-4-6-10(9)23(19,20)16-13/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIZFUXSPAMZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NS(=O)(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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